

An In-Depth Technical Guide to the Chemical Structure and Properties of PK11007

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PK11007 is a novel small molecule of significant interest in cancer research, primarily for its ability to target and reactivate mutant forms of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **PK11007**. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

PK11007, with the IUPAC name 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, is a sulfonylpyrimidine derivative.[1] Its chemical formula is C15H11ClFN5O3S2, with a molecular weight of 427.85 g/mol and an exact mass of 426.9976.[1] It is important to note that some commercial vendors may erroneously supply a different compound, PK11000, under the name **PK11007**.[1]

Table 1: Chemical Identifiers of PK11007



Identifier	Value
IUPAC Name	5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide[1]
SMILES	O=C(C1=NC(S(=O) (CC2=CC=C(F)C=C2)=O)=NC=C1CI)NC3=NN= C(C)S3[1]
CAS Number	874146-69-7[1]

Table 2: Physicochemical Properties of PK11007

Property	Value	
Molecular Formula	C15H11ClFN5O3S2[1]	
Molecular Weight	427.85 g/mol [1]	
Exact Mass	426.9976[1]	
Appearance	Solid powder[1]	
Solubility	Soluble in DMSO. Insoluble in water and ethanol.[2]	
Storage	Short term (days to weeks) at 0 - 4 °C; long term (months to years) at -20 °C.[1]	

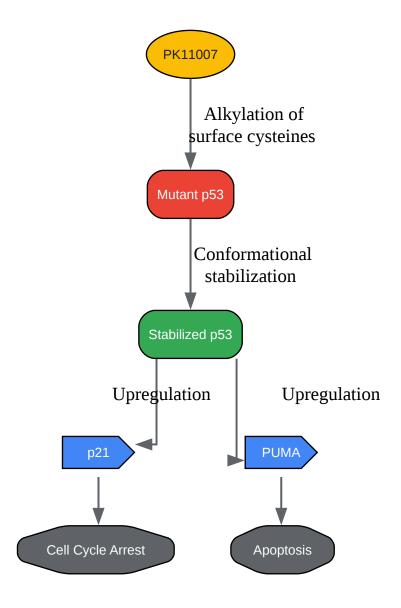
Pharmacological Properties and Mechanism of Action

PK11007 exhibits potent anti-cancer activity, particularly in cell lines with compromised p53 function.[1][3] It acts as a mild thiol alkylator, a mechanism that underpins its dual mode of action.[3]

p53-Dependent Pathway: Reactivation of Mutant p53



The primary mechanism of action of **PK11007** involves the stabilization of mutant p53 proteins. [3] It selectively alkylates two surface-exposed cysteine residues on the p53 protein, which stabilizes its conformation without impairing its DNA-binding activity.[3] This reactivation of mutant p53 restores its tumor-suppressive functions, leading to the upregulation of p53 target genes such as p21 and PUMA, which in turn induces apoptosis and cell cycle arrest in cancer cells.[3]



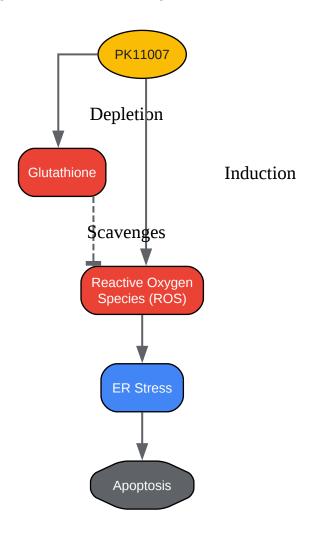
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Figure 1: p53-dependent signaling pathway of PK11007.

p53-Independent Pathway: Induction of Oxidative Stress



In addition to its effects on p53, **PK11007** can induce cell death through a p53-independent mechanism.[3] This pathway involves the depletion of cellular glutathione and a subsequent increase in reactive oxygen species (ROS).[3] The accumulation of ROS leads to oxidative stress and induction of the endoplasmic reticulum (ER) stress response, ultimately resulting in apoptosis.[3] This dual mechanism of action makes **PK11007** a promising therapeutic candidate for a broad range of cancers, including those with null or mutant p53 status.



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Figure 2: p53-independent ROS-mediated signaling of **PK11007**.

Table 3: In Vitro Activity of PK11007 in Breast Cancer Cell Lines



Cell Line	p53 Status	Subtype	IC50 (μM)
HCC1937	Mutant	TNBC	2.3
MDA-MB-468	Mutant	TNBC	3.1
BT-20	Mutant	TNBC	4.2
MDA-MB-231	Mutant	TNBC	5.5
T-47D	Mutant	Luminal	10.2
MCF-7	Wild-type	Luminal	42.2
Data from Synnott et al., 2018.[4]			

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **PK11007**.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **PK11007** on cancer cell lines.



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Figure 3: Workflow for the MTT cell viability assay.

Materials:

· Cancer cell lines of interest



- Complete cell culture medium
- **PK11007** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of PK11007 in complete culture medium.
- Remove the medium from the wells and replace it with the medium containing different concentrations of PK11007. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for the desired time period (e.g., 48 or 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by PK11007.





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